

2-Bromo-4-methyl-5-nitrophenol molecular structure and weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-methyl-5-nitrophenol**

Cat. No.: **B1282645**

[Get Quote](#)

An In-Depth Technical Guide to 2-Bromo-4-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthesis pathway for **2-Bromo-4-methyl-5-nitrophenol** (CAS Number: 103448-24-4). Due to the limited availability of published experimental data for this specific isomer, this guide combines confirmed molecular data with computed properties and a logical synthesis protocol derived from established chemical reactions on analogous compounds.

Core Molecular Information

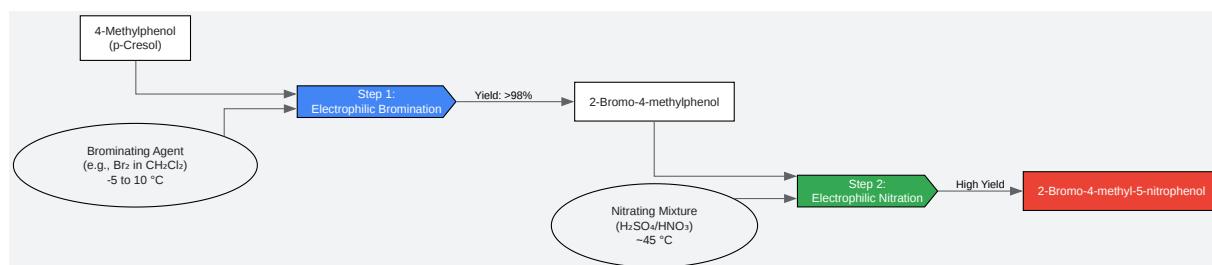
2-Bromo-4-methyl-5-nitrophenol is an organic compound characterized by a phenol ring substituted with a bromine atom, a methyl group, and a nitro group.^{[1][2]} Its molecular formula is C₇H₆BrNO₃.^[3] The strategic placement of these functional groups makes it a compound of interest for further chemical synthesis and potential biological applications. Studies on similar nitrophenol structures suggest potential antimicrobial, antifungal, and cytotoxic activities, indicating possible applications in drug discovery.^[3]

The structure consists of a benzene ring with a hydroxyl (-OH) group at position 1, a bromine (-Br) atom at position 2, a methyl (-CH₃) group at position 4, and a nitro (-NO₂) group at position

5.

Figure 1: Molecular Structure of **2-Bromo-4-methyl-5-nitrophenol**.

Physicochemical Properties


While specific experimental data for **2-Bromo-4-methyl-5-nitrophenol** is scarce, the following table summarizes its fundamental properties and includes computed values for its isomer, 2-Bromo-5-methyl-4-nitrophenol, to provide an estimated profile.

Property	Value	Source
IUPAC Name	2-Bromo-4-methyl-5-nitrophenol	-
CAS Number	103448-24-4	[2]
Molecular Formula	C ₇ H ₆ BrNO ₃	[3]
Molecular Weight	232.03 g/mol	[3]
Monoisotopic Mass	230.95311 Da	Computed for Isomer (CAS 14401-60-6) [4]
XLogP3	2.5	Computed for Isomer (CAS 14401-60-6) [4]
Topological Polar Surface Area	66.1 Å ²	Computed for Isomer (CAS 14401-60-6) [4]
Hydrogen Bond Donor Count	1	Computed for Isomer (CAS 14401-60-6) [4]
Hydrogen Bond Acceptor Count	3	Computed for Isomer (CAS 14401-60-6) [4]
Rotatable Bond Count	1	Computed for Isomer (CAS 14401-60-6) [4]

Proposed Synthesis Pathway and Experimental Protocol

A logical and efficient synthesis route for **2-Bromo-4-methyl-5-nitrophenol** involves a two-step process starting from p-cresol (4-methylphenol). This proposed pathway is based on well-established electrophilic aromatic substitution reactions.

- Step 1: Bromination of 4-methylphenol. The first step is the selective bromination of 4-methylphenol at the ortho position relative to the activating hydroxyl group to produce 2-bromo-4-methylphenol.
- Step 2: Nitration of 2-bromo-4-methylphenol. The second step involves the nitration of the intermediate compound. The nitro group is directed to the position ortho to the hydroxyl group and meta to the deactivating bromine atom.

[Click to download full resolution via product page](#)

Figure 2: Proposed two-step synthesis workflow for **2-Bromo-4-methyl-5-nitrophenol**.

This protocol is a composite based on methodologies for similar transformations and should be optimized for safety and yield.[5][6][7]

Step 1: Synthesis of 2-Bromo-4-methylphenol

- **Reaction Setup:** In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 4-methylphenol (1 mole) in a chlorinated solvent such as dichloromethane (CH_2Cl_2). Cool the solution to a temperature between -5 and 10 °C using an ice-salt bath.
- **Bromination:** Slowly add a solution of bromine (1 mole) diluted in dichloromethane dropwise to the cooled solution over 3-8 hours, ensuring the temperature is maintained.^[6] The reaction should be carried out in the absence of light.
- **Quenching and Work-up:** After the addition is complete, allow the reaction to stir for an additional hour. Wash the reaction mixture with water until neutral to remove any generated hydrogen bromide.
- **Purification:** Recover the solvent by distillation under normal pressure, followed by reduced pressure distillation to obtain the crude product.^[6] Further purification by recrystallization or chromatography will yield pure 2-bromo-4-methylphenol. A patent for a similar process reports a product yield of over 99% with purity greater than 98%.^[6]

Step 2: Synthesis of **2-Bromo-4-methyl-5-nitrophenol**

- **Reaction Setup:** Dissolve the 2-bromo-4-methylphenol (1 mole) obtained from Step 1 in a suitable solvent like chloroform in a reaction flask.
- **Nitration:** Prepare a nitrating mixture of sulfuric acid and nitric acid (e.g., a 1:5.5 molar ratio).^[7] Cool the flask containing the bromophenol solution to approximately 20 °C and add the nitrating mixture dropwise with constant stirring.
- **Reaction Progression:** After the addition is complete, warm the reaction mixture to around 45 °C and maintain it for approximately 3 hours to ensure the reaction goes to completion.^[7]
- **Work-up and Purification:** Cool the reaction mixture and wash it with water, followed by a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude product.

- Final Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the final pure product, **2-Bromo-4-methyl-5-nitrophenol**.[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-5-METHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. 2-bromo-4-methyl-5-nitrophenol | 103448-24-4 [chemicalbook.com]
- 3. Buy 2-Bromo-4-methyl-5-nitrophenol | 103448-24-4 [smolecule.com]
- 4. 2-Bromo-5-methyl-4-nitrophenol | C7H6BrNO3 | CID 53440712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Bromo-4-methyl-5-nitrophenol molecular structure and weight.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282645#2-bromo-4-methyl-5-nitrophenol-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com